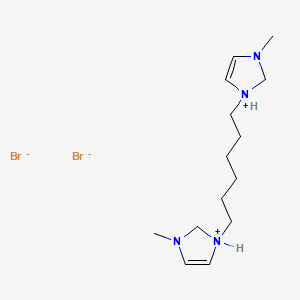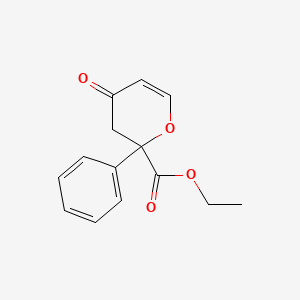
Ethyl 4-oxo-2-phenyl-3H-pyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxo-2-phenyl-3H-pyran-2-carboxylate is a chemical compound belonging to the pyranone family. It is characterized by a pyran ring fused with a phenyl group and an ester functional group. This compound is of significant interest due to its diverse applications in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-oxo-2-phenyl-3H-pyran-2-carboxylate typically involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyran ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Amides, ethers, thioesters.
Scientific Research Applications
Ethyl 4-oxo-2-phenyl-3H-pyran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its diverse biological activities.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-2-phenyl-3H-pyran-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity .
Comparison with Similar Compounds
- Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate
- Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Comparison: Ethyl 4-oxo-2-phenyl-3H-pyran-2-carboxylate is unique due to its specific structural features, such as the phenyl group attached to the pyran ring and the ester functional group. These features contribute to its distinct chemical reactivity and biological activities compared to similar compounds. For instance, the presence of the phenyl group can enhance its interaction with biological targets, making it a more potent compound in certain applications .
Properties
CAS No. |
238737-21-8 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 4-oxo-2-phenyl-3H-pyran-2-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-2-17-13(16)14(10-12(15)8-9-18-14)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
InChI Key |
FDJJFDNWBLFVPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=O)C=CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane](/img/structure/B14258431.png)
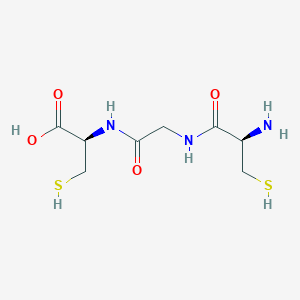
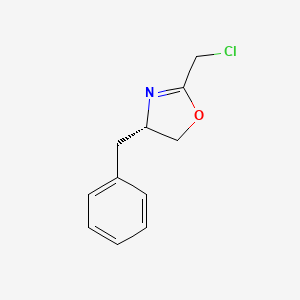
![1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-](/img/structure/B14258445.png)

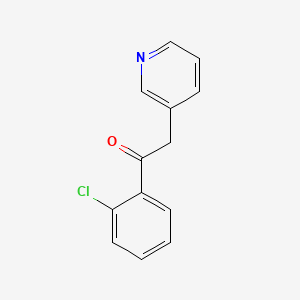
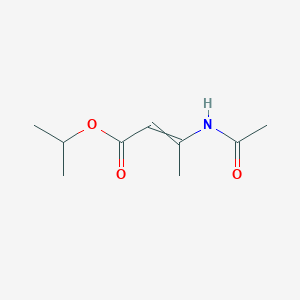

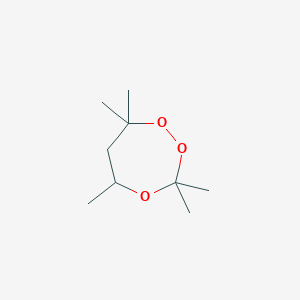

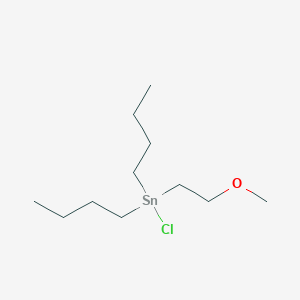
![N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14258495.png)
